N-(3-{1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}propyl)-3,4,5-trimethoxybenzamide
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Overview
Description
N-(3-{1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}propyl)-3,4,5-trimethoxybenzamide is a complex organic compound that features a benzodiazole core, a fluorophenyl group, and a trimethoxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-{1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}propyl)-3,4,5-trimethoxybenzamide typically involves multiple steps:
Formation of the Benzodiazole Core: This step involves the cyclization of an appropriate precursor, such as o-phenylenediamine, with a suitable carboxylic acid derivative.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic substitution reaction using 2-fluorobenzyl chloride.
Attachment of the Propyl Chain: The propyl chain is typically introduced through an alkylation reaction.
Coupling with Trimethoxybenzamide: The final step involves coupling the intermediate with 3,4,5-trimethoxybenzoyl chloride under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodiazole core.
Reduction: Reduction reactions can target the nitro groups if present in the precursor molecules.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Electrophilic aromatic substitution reactions typically require a Lewis acid catalyst like aluminum chloride.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound may serve as a probe to study enzyme interactions or as a potential lead compound in drug discovery efforts targeting specific proteins or pathways.
Medicine
Medicinally, N-(3-{1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}propyl)-3,4,5-trimethoxybenzamide could be investigated for its pharmacological properties, including its potential as an anti-inflammatory or anticancer agent.
Industry
In the industrial sector, the compound might find applications in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(3-{1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}propyl)-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets. The benzodiazole core can interact with various enzymes or receptors, modulating their activity. The fluorophenyl group may enhance binding affinity through hydrophobic interactions, while the trimethoxybenzamide moiety could contribute to the compound’s overall stability and solubility.
Comparison with Similar Compounds
Similar Compounds
- N-(3-{1-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}propyl)-3,4,5-trimethoxybenzamide
- N-(3-{1-[(2-bromophenyl)methyl]-1H-1,3-benzodiazol-2-yl}propyl)-3,4,5-trimethoxybenzamide
Uniqueness
The presence of the fluorophenyl group in N-(3-{1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}propyl)-3,4,5-trimethoxybenzamide distinguishes it from its analogs. Fluorine atoms can significantly influence the compound’s electronic properties, potentially enhancing its biological activity and stability compared to its chloro- and bromo- counterparts.
Properties
IUPAC Name |
N-[3-[1-[(2-fluorophenyl)methyl]benzimidazol-2-yl]propyl]-3,4,5-trimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28FN3O4/c1-33-23-15-19(16-24(34-2)26(23)35-3)27(32)29-14-8-13-25-30-21-11-6-7-12-22(21)31(25)17-18-9-4-5-10-20(18)28/h4-7,9-12,15-16H,8,13-14,17H2,1-3H3,(H,29,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXASREOJOJILAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NCCCC2=NC3=CC=CC=C3N2CC4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28FN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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